molecular formula C21H20N2O3 B11514882 1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11514882
M. Wt: 348.4 g/mol
InChI Key: QUIVFXGOEUAQDH-UHFFFAOYSA-N
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Description

1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a unique structure combining an anthracene core with an amino group, a cyclohexyl group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and benzene derivatives, under Friedel-Crafts conditions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. For instance, nitration of anthracene followed by catalytic hydrogenation can yield 1-aminoanthracene.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate anthracene derivative.

    Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide group, typically through the reaction of the aminoanthracene derivative with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the carbonyl groups or the amino group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, allowing for the introduction of new substituents. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a fluorescent probe due to its anthracene core, which can exhibit strong fluorescence.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but lacks the cyclohexyl group.

    1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar but without the cyclohexyl substitution.

    N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Lacks the amino group.

Uniqueness

1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

1-amino-N-cyclohexyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C21H20N2O3/c22-18-16(21(26)23-12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h4-5,8-12H,1-3,6-7,22H2,(H,23,26)

InChI Key

QUIVFXGOEUAQDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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